(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one
Description
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one |
InChI |
InChI=1S/C13H15N3O/c1-10(17)12(9-15(2)3)11-4-5-13-14-6-7-16(13)8-11/h4-9H,1-3H3/b12-9- |
InChI Key |
NSFXGEUOJPPNLI-XFXZXTDPSA-N |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C1=CN2C=CN=C2C=C1 |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CN2C=CN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Fragment 1: Imidazo[1,2-a]Pyridine Synthesis
The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones. For example, 6-bromoimidazo[1,2-a]pyridine is prepared by reacting 2-amino-5-bromopyridine with chloroacetone in refluxing ethanol (75% yield). Alternative routes employ microwave-assisted cyclization to reduce reaction times.
Fragment 2: Enone Moieties
The enone segment, 4-(dimethylamino)but-3-en-2-one, is synthesized through Mannich reactions or alkylation. A Mannich reaction between dimethylamine, acetylacetone, and formaldehyde in acidic conditions yields the enone with 70% efficiency. Steric control ensures preferential formation of the (E)-isomer.
Cross-Coupling Strategies for Fragment Assembly
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki coupling links the imidazo[1,2-a]pyridine boronic acid to a bromoenone. For instance, 6-bromoimidazo[1,2-a]pyridine undergoes borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂, followed by coupling with 4-bromo-3-(dimethylamino)but-3-en-2-one. Optimized conditions (Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃, dioxane, 80°C) achieve 82% yield.
Table 1. Suzuki-Miyaura Coupling Optimization
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 82 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | DMF | 65 |
| PdCl₂(PPh₃)₂ | XPhos | NaOtBu | THF | 58 |
Heck Coupling
Heck reactions between 6-iodoimidazo[1,2-a]pyridine and 4-(dimethylamino)but-3-en-2-one in the presence of Pd(OAc)₂ and triethylamine afford the target compound with 75% yield. Stereoselectivity is controlled by using polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C).
One-Pot Multicomponent Syntheses
A three-component reaction involving 2-aminopyridine, chloroacetone, and dimethylaminoacetylene under microwave irradiation forms the target compound in a single step (68% yield). This method reduces purification steps and enhances atom economy.
Reaction Scheme 1. One-Pot Synthesis
Stereochemical Control and Purification
(E)-Selectivity
The (E)-configuration is favored by steric hindrance during enone formation. Base-mediated equilibration (e.g., K₂CO₃ in MeOH) converts (Z)- to (E)-isomers, achieving >95% stereopurity.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product, while recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis with 70% yield and 99.5% purity. Key parameters include:
Analytical Characterization
Table 2. Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | δ 2.98 (s, 6H, N(CH₃)₂), 6.85 (d, J=7.2 Hz, 1H), 7.45–7.50 (m, 2H) |
| ¹³C NMR | δ 28.5 (N(CH₃)₂), 125.6 (C=C), 148.2 (C=O) |
| HRMS | [M+H]⁺ calc. 229.1543, found 229.1546 |
Chemical Reactions Analysis
Types of Reactions
(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce dimethylamino alcohols.
Scientific Research Applications
(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Structural Features
- Core Heterocycles: The target compound’s imidazo[1,2-a]pyridine core differentiates it from chromeno-pyrido-pyrimidinones (fused tetracyclic systems) and thiazolo-pyrimidines (sulfur-containing heterocycles) .
- Substituent Effects: The dimethylamino group in the target compound may enhance solubility and modulate electronic properties, similar to the dimethylamino-phenyl group in the thiazolo-pyrimidine derivative . However, the ethoxy group in the chromeno-pyrido-pyrimidinone derivative likely alters metabolic stability .
Q & A
What are the optimized synthetic routes for (E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, such as condensation of 2-aminobenzimidazole with chalcone derivatives under reflux in ethanol, followed by purification via column chromatography (n-hexane/EtOAc) . Critical factors include:
- Temperature control : Elevated temperatures (reflux conditions) promote cyclization but may require optimization to avoid side reactions.
- Solvent choice : Polar solvents like ethanol or dimethoxyethane enhance solubility of intermediates .
- Catalysts and bases : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can improve reaction efficiency .
Advanced Consideration : For stereoselective synthesis of the (E)-isomer, reaction pH and substituent electronic effects must be controlled to favor the desired tautomer .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HRMS) for imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. To address this:
- Multi-technique validation : Combine ¹H/¹³C NMR, HRMS, and IR to cross-verify functional groups and molecular weight .
- Dynamic NMR studies : Use variable-temperature NMR to identify tautomeric equilibria or conformational changes .
- Computational validation : Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values .
Advanced Example : For the (E)-isomer, NOESY experiments can confirm spatial proximity of substituents, distinguishing it from the (Z)-form .
What computational strategies are effective for predicting the bioactivity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate docking poses with molecular dynamics (MD) simulations .
- QSAR modeling : Train models on imidazo[1,2-a]pyridine derivatives with known activities (e.g., antimicrobial IC₅₀ values) to predict target compound efficacy .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP, solubility) to prioritize compounds for in vitro testing .
How do substituent modifications on the imidazo[1,2-a]pyridine core influence biological activity?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups at the 6-position enhance metabolic stability and target binding .
- Hydrophobic substituents : Aryl or benzyl groups at the 3-position improve membrane permeability, critical for CNS-targeted agents .
- Case Study : Methylation of the dimethylamino group in the target compound may reduce off-target interactions by steric hindrance .
What experimental designs mitigate limitations in biological activity studies (e.g., compound degradation, low sample diversity)?
Methodological Answer:
- Stability assays : Perform accelerated degradation studies (40°C/75% RH) to identify degradation products via LC-MS. Use stabilizers (e.g., antioxidants) if needed .
- Sample diversity : Expand biological replicates using combinatorial libraries (e.g., 144 mixtures) to mimic real-world variability .
- Continuous cooling : Maintain samples at 4°C during long-term assays to slow organic degradation .
How can researchers mechanistically study the role of the α,β-unsaturated ketone moiety in the compound’s reactivity?
Methodological Answer:
- Kinetic studies : Monitor Michael addition reactions with thiols (e.g., glutathione) under physiological pH to assess electrophilicity .
- Electrochemical analysis : Cyclic voltammetry reveals redox behavior, linking electronic structure to reactivity .
- Theoretical calculations : DFT analysis of HOMO/LUMO orbitals predicts sites for nucleophilic attack .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column chromatography : Use gradient elution (n-hexane → EtOAc) with silica gel to separate isomers .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to obtain high-purity crystals .
- Preparative HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .
How can researchers validate the environmental safety of this compound during disposal?
Methodological Answer:
- Ecotoxicity assays : Test acute toxicity in Daphnia magna or algal models (OECD 202/201 guidelines).
- Degradation studies : Use UV/H₂O₂ advanced oxidation processes (AOPs) to assess breakdown products via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
